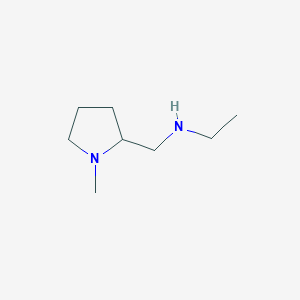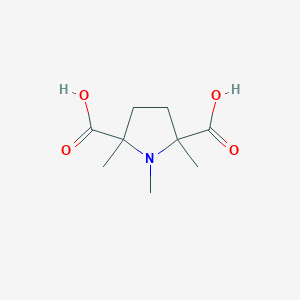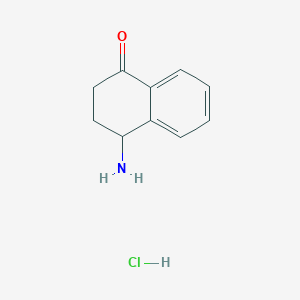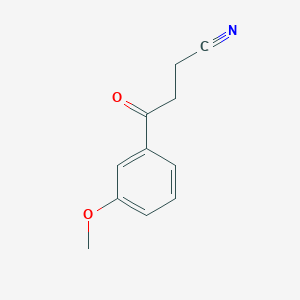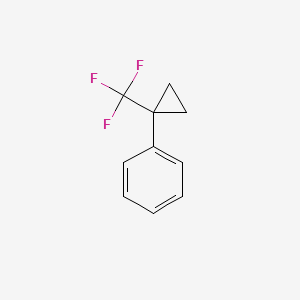
1-(Trifluoromethylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethylcyclopropyl)benzene is a useful research compound. Its molecular formula is C10H9F3 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study by Diercks and Vollhardt (1986) explored the synthesis of tris(benzocyclobutadieno)benzene, a triangular [4]phenylene with a bond-fixed cyclohexatriene ring, using an approach that involved palladium-catalyzed alkynylations and cobalt-catalyzed cyclobutabenzoannelations (Diercks & Vollhardt, 1986).
Electrochemical and Photophysical Properties
- Qi et al. (2016) reported on the electrochemistry and electrogenerated chemiluminescence (ECL) of compounds with 1,3,5-tri(anthracen-10-yl)-benzene centers. These compounds demonstrated significant absorption in UV-vis and strong blue fluorescence emissions, indicating potential applications in material science (Qi et al., 2016).
Applications in Polymer and Material Science
- Jianxun et al. (2018) explored the synthesis of 1,3-bis(isocyanatomethyl)benzene, noting its application in optical polymer composite materials, construction, and automotive industries. The study focused on optimizing the synthesis process for enhanced efficiency and environmental friendliness (Jianxun et al., 2018).
Nanotechnology and Carbon Nanocages
- Matsui et al. (2013) synthesized an all-benzene carbon nanocage, representing a junction unit of branched carbon nanotubes. The unique properties of the nanocage, such as high fluorescence quantum yield and large two-photon absorption cross-section, suggest potential applications in nanotechnology and materials science (Matsui et al., 2013).
Supramolecular Chemistry
- Cantekin et al. (2012) discussed the significance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry. BTAs have been utilized in applications ranging from nanotechnology to polymer processing and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures (Cantekin et al., 2012).
Hybrid Organic/Inorganic Compounds
- Marwitz et al. (2009) described the synthesis and characterization of a hybrid organic/inorganic benzene. This study expands the understanding of the aromaticity and delocalization in such compounds, which has implications for both fundamental chemistry and practical applications (Marwitz et al., 2009).
Agricultural Applications
- Watkins (2006) explored the use of 1-methylcyclopropene (1-MCP) on fruits and vegetables, illustrating its potential in agriculture to improve the maintenance of product quality by inhibiting ethylene perception (Watkins, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZAHILDWCBKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606878 |
Source


|
| Record name | [1-(Trifluoromethyl)cyclopropyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-73-7 |
Source


|
| Record name | [1-(Trifluoromethyl)cyclopropyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoromethyl)cyclopropyl-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

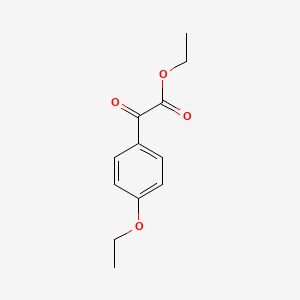


![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
